molecular formula C17H17ClN2O2 B7636939 N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide

N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide

Cat. No. B7636939
M. Wt: 316.8 g/mol
InChI Key: NBWQWTQOMSLRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the pyridine carboxamide family and is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It is also thought to inhibit the activity of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide in lab experiments is its diverse pharmacological properties. It can be used to study a variety of biological processes and has potential therapeutic applications in a number of different diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an analgesic agent for the treatment of chronic pain. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more effective formulations for its use in experimental settings.

Synthesis Methods

N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide can be synthesized by reacting 4-chlorobenzaldehyde with 3-hydroxy-2-methyl-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and 2-methyl-2-oxazoline to obtain the final product. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide has been extensively used in scientific research due to its diverse pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, it has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.

properties

IUPAC Name

N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-2-3-13(10-19-11)17(21)20-15-8-9-22-16(15)12-4-6-14(18)7-5-12/h2-7,10,15-16H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWQWTQOMSLRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCOC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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